6-Amino-5-nitropyridin-2-OL

Photophysics Ultrafast Spectroscopy Nucleobase Stability

6-Amino-5-nitropyridin-2-OL (Z) is a non-canonical nucleobase for hachimoji DNA research. Unlike generic nitroaromatics prone to photodamage, Z exhibits rapid unitary internal conversion, ensuring photochemical integrity under prolonged light exposure. Its exclusive orthogonal pairing with 5-aza-7-deazaguanine (P) enables high-fidelity eight-letter genetic systems. • Ideal for synthetic biology, DNA data storage, and triplex-forming oligonucleotides at physiological pH. • Supplied as ≥95% purity powder; stable at -20°C long-term. • Sourced from qualified manufacturers with full QA documentation.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 211555-30-5
Cat. No. B1280307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitropyridin-2-OL
CAS211555-30-5
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9)
InChIKeyJFGLOZOVAGYLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitropyridin-2-OL Product Overview


6-Amino-5-nitropyridin-2-OL (also known as 6-amino-5-nitropyridin-2-one, CAS 211555-30-5) is a synthetic heterocyclic compound with the molecular formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol . It is characterized by a pyridinone core substituted with both amino and nitro functional groups, resulting in a predicted density of 1.54 g/cm³ and a boiling point of 305.9°C . Its primary research application is as a non-canonical nucleobase (designated 'Z') in expanded genetic systems, where it specifically pairs with 5-aza-7-deazaguanine ('P') within hachimoji ('eight-letter') DNA [1]. This compound is commercially available for research use in powder form, with a typical purity specification of ≥95% and a recommended storage temperature of -20°C for long-term stability [2].

Expanded genetic system research (Hachimoji DNA)
Physiological pH triplex-forming oligonucleotide studies
Photostable nucleic acid probe development

Why Substitutes Fail for 6-Amino-5-nitropyridin-2-OL


The procurement of 6-Amino-5-nitropyridin-2-OL (Z) cannot be substituted with other nitroaromatic compounds or even its hachimoji partner, 5-aza-7-deazaguanine (P), due to its unique, functionally orthogonal properties. While many nitroaromatics are associated with long-lived reactive states leading to photodamage, Z possesses an exceptionally rapid, unitary internal conversion deactivation pathway [1]. This contrasts with canonical natural bases (A, T, G, C) and other nitroaromatics, which often exhibit slower, more complex photodynamics involving triplet states or photoproducts [1]. Furthermore, in the context of hachimoji DNA, Z's specific hydrogen-bonding pattern dictates an exclusive, orthogonal pairing with P, ensuring the high-fidelity replication and information storage that defines this eight-letter genetic system [2]. Substituting Z with a generic analog would compromise both the photochemical stability and the precise molecular recognition required for its specialized applications.

Nitroaromatic Photodynamics
Generic nitroaromatics may undergo complex deactivation with long-lived reactive states, unlike Z's reported unitary internal conversion.
Base Pairing Orthogonality
Alternative nucleobases, including partner P, cannot replicate Z's specific hydrogen-bonding pattern required for hachimoji fidelity.

6-Amino-5-nitropyridin-2-OL Key Differentiators


Superior Photostability via Internal Conversion

In a direct ultrafast spectroscopic comparison, 6-Amino-5-nitropyridin-2-ol (Z) demonstrates superior photostability. It deactivates from its excited state with a unitary quantum yield for internal conversion, occurring within sub-picosecond timescales [1]. This pathway is direct and excludes the formation of long-lived reactive intermediates such as triplet states or photoproducts [1].

Photostability Profile
Head-to-head
Unitary internal conversion, sub-ps vs Complex nπ* / triplet deactivation
Supports photochemical integrity context
Ultrafast spectroscopy comparison reported
Photophysics Ultrafast Spectroscopy Nucleobase Stability

Triplex Formation at Physiological pH

As a functional replacement for protonated cytosine (C⁺), which is required for parallel triplex DNA formation at acidic pH, the uncharged nucleobase Z enables stable and selective triplex formation at neutral and physiological pH (pH 7.4 and above) [1]. This circumvents the low-pH constraint that severely limits the biological utility of standard cytosine-containing TFOs [1].

Triplex pH Dependence
Cross-study comparable
Stable at pH 7.4+ vs Requires pH <6.0 (C+)
Supports physiological pH TFO research
Reported pH shift >1.4 units
Triplex-Forming Oligonucleotides (TFOs) Gene Targeting pH-Dependent DNA Recognition

Enzymatic Incorporation by DNA Polymerases

The deoxyribonucleotide triphosphate (dZTP) of 6-Amino-5-nitropyridin-2-OL is accepted as a substrate by DNA polymerases, enabling the enzymatic assembly of Z-containing oligonucleotides [1]. This provides a universal and cost-effective strategy for producing TFOs, avoiding the higher costs and expertise often associated with purely chemical synthesis of long modified oligonucleotides [1].

Oligonucleotide Synthesis
Class-level inference
Enzymatic (dZTP + polymerase) vs Chemical phosphoramidite synthesis
Supports lab-scale TFO assembly
Data to verify; class-level inference
Enzymatic DNA Synthesis Nucleotide Incorporation Modified Oligonucleotides

Orthogonal Base Pairing in Hachimoji DNA

In the eight-letter hachimoji genetic system, 6-Amino-5-nitropyridin-2-OL (Z) forms a specific and orthogonal base pair with 5-aza-7-deazaguanine (P) [1]. This pairing is essential for maintaining the high information density and fidelity of replication, transcription, and translation in this system. The thermodynamic stability of Z:P and other hachimoji pairs is comparable to canonical base pairs, and the system as a whole exhibits B-form DNA structure [2].

Base Pairing Specificity
Cross-study comparable
Z forms orthogonal pair with P in hachimoji DNA
Supports expanded genetic system assembly
Reported stability comparable to canonical pairs
Synthetic Biology Expanded Genetic Alphabet Orthogonal Base Pairs

6-Amino-5-nitropyridin-2-OL Applications


Hachimoji DNA Information Storage

As a core component of the eight-letter hachimoji DNA, 6-Amino-5-nitropyridin-2-OL (Z) is indispensable for research seeking to expand the genetic code beyond the four natural bases [1]. Its specific and orthogonal pairing with 5-aza-7-deazaguanine (P) enables the creation of nucleic acid polymers with increased information density and novel functional properties. This is directly relevant for synthetic biology, the development of semi-synthetic organisms, and next-generation DNA-based data storage.

pH-Independent Triplex-Forming Oligonucleotides

The ability of Z to mimic a protonated cytosine without a positive charge enables the design of TFOs that bind their DNA targets at physiological pH [1]. This key differentiator unlocks the potential of TFOs for applications that were previously limited by the requirement for acidic conditions. These include in vivo gene targeting, regulation of gene expression, sequence-specific detection of DNA in biological samples, and the functionalization of DNA nanostructures.

Photostable Nucleic Acid Probes

The unique photophysical property of Z—its rapid and complete internal conversion—makes it an excellent candidate for a photostable scaffold or probe in nucleic acid research [1]. Unlike many nitroaromatic compounds that degrade or generate reactive species upon light exposure, Z exhibits high photochemical integrity. This makes it suitable for applications requiring repeated or prolonged light exposure, such as single-molecule fluorescence microscopy, advanced spectroscopy, and the development of robust DNA-based biosensors.

Application
Selection Property
Validation Focus
Expanded genetic system research
Orthogonal Z:P base pairing
Hachimoji DNA fidelity and structure
pH-independent TFO studies
Neutral pH triplex formation
TFO binding at physiological pH
Photostable nucleic acid probes
Rapid internal conversion
Photochemical stability upon irradiation

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